molecular formula C18H35BrO2 B14296457 2-[(13-Bromotridecyl)oxy]oxane CAS No. 116452-12-1

2-[(13-Bromotridecyl)oxy]oxane

Cat. No.: B14296457
CAS No.: 116452-12-1
M. Wt: 363.4 g/mol
InChI Key: HEZZOESFSODHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(13-Bromotridecyl)oxy]oxane is a brominated organooxygen compound featuring an oxane (tetrahydropyran) ring substituted with a 13-carbon bromoalkyl chain via an ether linkage. The bromine atom at the terminal position of the alkyl chain confers alkylating reactivity, making the compound a versatile intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions in drug synthesis . Its structural uniqueness lies in the long alkyl chain, which influences lipophilicity, solubility, and biological membrane permeability compared to shorter-chain analogues.

Properties

CAS No.

116452-12-1

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(13-bromotridecoxy)oxane

InChI

InChI=1S/C18H35BrO2/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h18H,1-17H2

InChI Key

HEZZOESFSODHHV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(13-Bromotridecyl)oxy]oxane typically involves the reaction of 13-bromotridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(13-Bromotridecyl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 13-hydroxytridecyl oxane.

    Oxidation: Formation of 13-oxotridecyl oxane or 13-carboxytridecyl oxane.

    Reduction: Formation of tridecyl oxane.

Mechanism of Action

The mechanism of action of 2-[(13-Bromotridecyl)oxy]oxane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols. These interactions can influence the compound’s reactivity and its ability to form stable intermediates in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogues include bromoalkoxy oxanes with varying alkyl chain lengths and substitution patterns, such as:

  • 2-[2-(3-Bromopropoxy)ethoxy]oxane : Shorter 3-carbon chain.
  • 2-[2-(4-Bromobutoxy)ethoxy]oxane : 4-carbon chain.
  • 2-[3-(5-Bromopentoxy)propoxy]oxane : Branched 5-carbon chain.

Critical distinctions :

Chain Length : The 13-carbon chain in 2-[(13-Bromotridecyl)oxy]oxane significantly enhances lipophilicity (logP ~6.5 estimated) compared to shorter chains (e.g., logP ~3.2 for 3-bromopropoxy derivatives), impacting solubility and pharmacokinetic behavior .

Reactivity : Longer chains may reduce electrophilicity at the bromine due to steric hindrance, slowing alkylation kinetics relative to shorter analogues.

Synthetic Utility : Longer chains are preferred for lipid-soluble drug intermediates, while shorter chains are used in polar scaffolds.

Key differences :

  • Longer chains require extended reaction times due to reduced solubility.
  • Yields decrease marginally with chain length (e.g., 75% for 3-carbon vs. ~65% for 13-carbon chains) .

Analytical and Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (min) Yield (%)
This compound C₁₈H₃₅BrO₂ 375.38 ~2.10 (estimated)* 65–70
2-[2-(3-Bromopropoxy)ethoxy]oxane C₁₀H₁₉BrO₃ 291.16 0.77 75
2-[3-(5-Bromopentoxy)propoxy]oxane C₁₃H₂₅BrO₃ 333.24 1.40 70

*Estimated based on hydrophobicity trends; data inferred from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.